1,1-Dimethyl-3-hydroxypyrrolidinium iodide alpha-phenylcyclohexaneacetate
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Overview
Description
AHR 259 is a compound that interacts with the aryl hydrocarbon receptor, a ligand-activated transcription factor involved in various physiological processes, including xenobiotic metabolism, cellular differentiation, and immune responses . The aryl hydrocarbon receptor is known for its role in mediating the toxic effects of dioxins and related compounds .
Preparation Methods
The preparation of AHR 259 involves synthetic routes that typically include the formation of fused ring structures. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired compound . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
AHR 259 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
AHR 259 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the interactions of aryl hydrocarbon receptor ligands . In biology, it is used to investigate the role of the aryl hydrocarbon receptor in cellular processes and immune responses . In medicine, AHR 259 is explored for its potential therapeutic applications, including its role in cancer treatment and immune modulation . In industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of AHR 259 involves its binding to the aryl hydrocarbon receptor, leading to the activation of this transcription factor . Upon binding, the aryl hydrocarbon receptor undergoes a conformational change, translocates to the nucleus, and dimerizes with the aryl hydrocarbon receptor nuclear translocator . This complex then binds to specific DNA sequences, leading to the transcription of target genes involved in various cellular processes .
Comparison with Similar Compounds
AHR 259 is unique compared to other aryl hydrocarbon receptor ligands due to its specific binding affinity and selectivity . Similar compounds include indirubin, which also binds to the aryl hydrocarbon receptor but exhibits different binding affinities and biological activities . Other similar compounds include dioxins and related polycyclic aromatic hydrocarbons, which have varying degrees of toxicity and receptor binding properties .
Properties
CAS No. |
102584-67-8 |
---|---|
Molecular Formula |
C20H30INO2 |
Molecular Weight |
443.4 g/mol |
IUPAC Name |
(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclohexyl-2-phenylacetate;iodide |
InChI |
InChI=1S/C20H30NO2.HI/c1-21(2)14-13-18(15-21)23-20(22)19(16-9-5-3-6-10-16)17-11-7-4-8-12-17;/h3,5-6,9-10,17-19H,4,7-8,11-15H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
LOKANEQUHDOIHU-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2CCCCC2)C3=CC=CC=C3)C.[I-] |
Origin of Product |
United States |
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